molecular formula C13H14BrNO2 B15063319 5-Bromospiro[chroman-2,4'-piperidin]-4-one

5-Bromospiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B15063319
M. Wt: 296.16 g/mol
InChI Key: HVMMNIOHLRIAOO-UHFFFAOYSA-N
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Description

5-Bromospiro[chroman-2,4’-piperidin]-4-one is a heterocyclic compound that features a spiro linkage between a chroman and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromospiro[chroman-2,4’-piperidin]-4-one typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a brominated chroman derivative with a piperidinone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 5-Bromospiro[chroman-2,4’-piperidin]-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromospiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromospiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromospiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and bromine atom play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromospiro[indoline-3,4’-piperidin]-2-one
  • 5-Bromospiro[indoline-3,4’-piperidin]-2-one

Uniqueness

5-Bromospiro[chroman-2,4’-piperidin]-4-one is unique due to its specific spiro linkage between the chroman and piperidinone moieties. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromine atom also enhances its reactivity and potential for further functionalization.

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

5-bromospiro[3H-chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C13H14BrNO2/c14-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-15-7-5-13/h1-3,15H,4-8H2

InChI Key

HVMMNIOHLRIAOO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC=C3Br

Origin of Product

United States

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